5-甲基-2-吡啶-3-基-噻唑-4-羧酸乙酯

描述

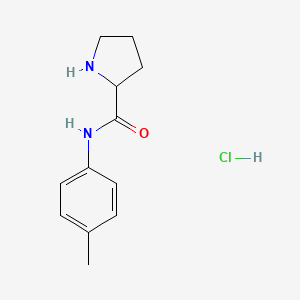

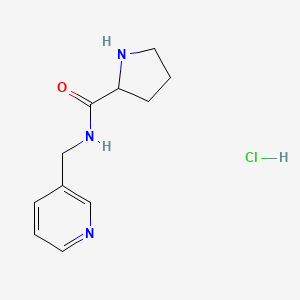

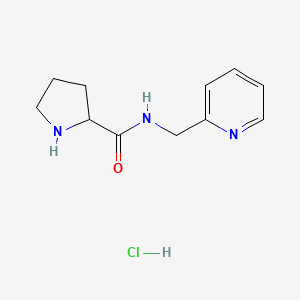

“5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester” is a compound that contains a thiazole ring. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester compound during the early stage of synthesis .

Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen atoms, which makes it a versatile entity in actions and reactions . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .

Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .

Physical And Chemical Properties Analysis

The formula of the compound is C₁₀H₈N₂O₂S and its molecular weight is 220.25 g/mol .

科学研究应用

合成和化学转化

“5-甲基-2-吡啶-3-基-噻唑-4-羧酸乙酯”及其衍生物在合成化学中起着至关重要的作用,通常作为合成各种杂环化合物的关键中间体。例如,类似噻唑衍生物与碱的反应可以通过分子内环化反应形成新型环状结构,展示了噻唑化合物在促进复杂分子合成中的多功能性 (Remizov, Pevzner, & Petrov, 2019)。此类反应强调了噻唑衍生物在开发新的合成路线和创建具有潜在应用于各个领域的新化学实体中的重要性。

结构和构象研究

噻唑衍生物也是结构和构象研究的主题,提供了对其分子特征的见解,这些特征可以影响其物理性质和反应性。例如,对噻唑并嘧啶的研究揭示了结构修饰(例如超分子聚集的变化)如何显着影响其构象特征。这对它们在材料科学和药物中的潜在用途有影响,突出了噻唑衍生物在理解分子相互作用和设计具有所需性质的分子中的作用 (Nagarajaiah & Begum, 2014)。

配位化学和金属配合物

噻唑衍生物(包括“5-甲基-2-吡啶-3-基-噻唑-4-羧酸乙酯”)的配位化学是另一个研究兴趣领域。这些化合物可以与各种金属形成配合物,从而开发出在催化、分子识别和传感器中具有潜在应用的新材料。对镍、铜和锌配合物与相关噻唑化合物的形成的研究证明了它们在配位化学中作为配体的潜力,促进了对新催化体系的探索和功能材料的开发 (Singh & Baruah, 2008)。

生物活性与潜在治疗应用

虽然此处可能没有突出显示对“5-甲基-2-吡啶-3-基-噻唑-4-羧酸乙酯”的生物活性的直接研究,但对结构相关的噻唑化合物的研究已经确定了几种具有显着生物活性的化合物,包括抗菌和抗癌特性。这表明噻唑衍生物在药物发现和开发中的潜在应用领域。探索噻唑衍生物的生物活性可以导致发现新的治疗剂,强调了这些化合物在药学中的重要性 (El-Emary, Khalil, Ali, & El-Adasy, 2005)。

安全和危害

未来方向

Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

属性

IUPAC Name |

ethyl 5-methyl-2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)17-11(14-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUZEOOIJJPUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398449.png)

![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)

![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)